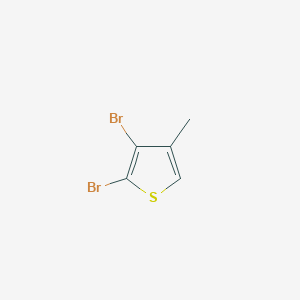

2,3-Dibromo-4-methylthiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYLRMUZATVKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560174 | |

| Record name | 2,3-Dibromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125257-38-7 | |

| Record name | 2,3-Dibromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-4-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategies for 2,3 Dibromo 4 Methylthiophene

Direct Bromination Approaches for Thiophene (B33073) Ring Systems

Direct bromination remains a fundamental approach for the halogenation of thiophene rings. The inherent reactivity of the thiophene nucleus towards electrophiles makes this a feasible, though often challenging, method in terms of controlling the position and degree of bromination.

Regioselective Bromination of Substituted Thiophenes

The synthesis of specifically substituted bromothiophenes, such as 2,3-Dibromo-4-methylthiophene, requires precise control over the reaction to ensure the bromine atoms are introduced at the desired positions. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The regioselectivity of this reaction on a substituted thiophene ring is influenced by the electronic and steric effects of the substituent. For 4-methylthiophene, the methyl group is an activating, ortho-para directing group. However, the high reactivity of the thiophene ring, particularly at the C2 and C5 (α-positions), can lead to a mixture of products.

Achieving the 2,3-dibromo substitution pattern often necessitates careful selection of the brominating agent and reaction conditions. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The use of NBS, often in conjunction with a silica gel support, can provide a degree of regiochemical control. nih.gov Theoretical analysis using ab initio calculations can be employed to predict the positional selectivity of electrophilic aromatic bromination, which often aligns well with experimental results. nih.gov

For instance, the bromination of a trisubstituted thiophene derivative using two equivalents of Br₂ in a solution of acetic acid and chloroform has been shown to selectively introduce a bromine atom at the desired position. mdpi.com By carefully controlling stoichiometry and reaction temperature, it is possible to influence the substitution pattern and favor the formation of the desired dibromo-isomer.

Multi-step Halogenation Pathways

When direct bromination fails to provide the desired regioselectivity or leads to inseparable mixtures, multi-step synthetic sequences are employed. vapourtec.comflinders.edu.au These pathways can involve the introduction of blocking groups, directed metallation, or a series of halogenation and dehalogenation steps to meticulously build the desired substitution pattern.

One such strategy involves a sequence of chemo- and regioselective direct lithiation reactions followed by bromination. mdpi.com This approach allows for the stepwise functionalization of the thiophene ring. For example, starting from thiophene, a sequence of lithiations and reactions with electrophiles can introduce substituents at specific positions before the final bromination step yields the target molecule. mdpi.comresearchgate.net This method provides excellent control over the final structure, albeit at the cost of a longer synthetic route. Continuous-flow systems are increasingly being used for multi-step syntheses to improve efficiency, mixing, and thermal control. flinders.edu.au

Metal-Catalyzed Coupling Strategies in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including functionalized thiophenes. Palladium and nickel catalysts are particularly prominent in forging carbon-halogen and carbon-carbon bonds with high efficiency and selectivity.

Palladium-Mediated Carbon-Halogen Bond Functionalization

Palladium catalysis is a powerful tool for the synthesis of functionalized thiophenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C-C bonds. While these reactions typically functionalize a pre-existing carbon-halogen bond, palladium catalysts can also be involved in direct C-H functionalization, offering a more atom-economical approach.

Recent advancements have demonstrated the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions using palladium/norbornene (Pd/NBE) cooperative catalysis. acs.org This method allows for the site-selective introduction of two different functional groups. Furthermore, palladium-catalyzed domino reactions using thiourea as a dihydrosulfide surrogate provide access to various sulfur-containing heterocycles, including benzo[b]thiophenes and thieno[3,2-b]thiophenes, showcasing the versatility of palladium in thiophene chemistry. organic-chemistry.org The development of novel palladium(II) complexes, such as tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes, continues to expand the scope of these catalytic transformations. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium/Norbornene (Pd/NBE) | Vicinal Difunctionalization | Mono- and disubstituted thiophenes | Site-selective and regioselective functionalization at C4 and C5 positions. acs.org |

| [Pd₂dba₃]/Triphos | C-S Coupling/Cyclization | Aryl halides, thiourea, alkynes | One-pot synthesis of thioethers and fused thiophene systems. organic-chemistry.org |

| Palladium(II) trifluoroacetate | Rearrangement/Complex Formation | Benzo[d]thiazole-containing alkenes | Synthesis of novel N,S-heterocyclic carbene palladium(II) complexes. nih.gov |

Nickel-Catalyzed Reactions for Thiophene Derivative Formation

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They have been extensively used in the synthesis of thiophene-based polymers and other derivatives. rsc.orgresearchgate.net Nickel-catalyzed reactions can proceed through various mechanisms, including C-H arylation and C-S bond cleavage. researchgate.netacs.org

An earth-abundant nickel(II) bipyridine catalyst has been shown to be effective in the direct arylation polymerization of thiophene heteroaryls with poly(hetero)aryl halides. nih.govresearchgate.net This method allows for the creation of highly cross-linked organic polymers. Furthermore, nickel-catalyzed cross-coupling polycondensation of thiophene derivatives can occur via C-S bond cleavage, providing a novel pathway to polythiophenes. acs.org The development of acid-facilitated, nickel-catalyzed thioetherification using visible light demonstrates a move towards more sustainable and efficient synthetic protocols. uni-regensburg.de

| Catalyst System | Reaction Type | Substrates | Key Features |

| Nickel(II) bipyridine/LiHMDS | Direct Arylation Polymerization | Di- and tri-thiophene heteroaryls, poly(hetero)aryl halides | Synthesis of highly cross-linked thiophene-based polymers. nih.govresearchgate.net |

| Nickel(II) complex | Deprotonative C-H Functionalization Polycondensation | 2-(phenylsulfonyl)-3-hexylthiophene | Proceeds via C-S bond cleavage to form regioregular polythiophenes. acs.org |

| NiBr₂·3H₂O/Photocatalyst | Thioetherification Cross-Coupling | Aryl halides, thiols | Acid-facilitated reaction under visible light, compatible with continuous flow. uni-regensburg.de |

Green Chemistry Principles in the Synthesis of Dibromothiophenes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of dibromothiophenes is no exception, with several environmentally benign approaches being developed.

A significant advancement is the use of greener brominating agents and solvent systems. One such method involves the generation of an electrophilic bromine species (X⁺, where X = Br) from ammonium halide and hydrogen peroxide in aqueous acetic acid. cdnsciencepub.com This approach offers yields and purities comparable to those obtained with N-bromosuccinimide (NBS) but with more environmentally friendly byproducts. cdnsciencepub.com Another green method utilizes a bromide-bromate couple (2:1) in an aqueous medium, which upon in-situ acid activation, generates the reactive species BrOH for efficient bromination of various heterocycles without the need for a catalyst. researchgate.netacs.org These methods avoid the use of hazardous solvents and toxic reagents, aligning with the core tenets of green chemistry. cdnsciencepub.comcambridgescholars.com

Visible-light-induced radical processes also present a green alternative. For example, the C(sp³)–H bromination of 4-methylthiophene derivatives has been achieved using HBr as the bromine source and H₂O₂ as a low-toxic oxidant under air at ambient temperature, demonstrating high atom economy and environmental friendliness. rsc.org

| Green Chemistry Approach | Reagents | Solvent | Key Advantages |

| In-situ Halogen Generation | Ammonium bromide, Hydrogen peroxide | Aqueous Acetic Acid | Avoids NBS, environmentally benign waste products. cdnsciencepub.com |

| Bromide-Bromate Couple | Sodium bromide, Sodium bromate, Acid | Aqueous Medium | Catalyst-free, mild conditions, selective monobromination. researchgate.netacs.org |

| Visible-Light-Induced Bromination | Hydrogen bromide, Hydrogen peroxide | Not specified | High atom economy, uses cheap and low-toxic oxidant, ambient conditions. rsc.org |

Investigation of Reaction Kinetics and Mechanistic Pathways in Halogenation

The synthesis of this compound is primarily achieved through the electrophilic halogenation of a 4-methylthiophene precursor. The kinetics of this reaction are notably rapid. The thiophene ring is significantly more nucleophilic than benzene (B151609), leading to a halogenation rate that is approximately 10^7 to 10^8 times faster than that of benzene. wikipedia.orgiust.ac.ir This high reactivity means that reactions can proceed swiftly even at temperatures as low as -30 °C. iust.ac.ir

The mechanistic pathway for the bromination of 4-methylthiophene follows the principles of electrophilic aromatic substitution. The sulfur atom in the thiophene ring activates the molecule, particularly at the alpha-positions (C2 and C5), while the electron-donating methyl group at the C4 position also activates the ring. The reaction proceeds through the formation of a resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate, after the thiophene ring attacks an electrophilic bromine species (e.g., Br₂ or a protonated N-bromosuccinimide). Aromaticity is subsequently restored by the loss of a proton.

Due to the high activation of the thiophene ring, polybromination is a common outcome that must be carefully controlled. iust.ac.ir The initial bromination of 4-methylthiophene would likely occur at the most activated and sterically accessible alpha-position, C2. Subsequent bromination to yield the 2,3-dibromo isomer requires overcoming the directing effects that would favor substitution at the C5 position. Achieving the desired 2,3-regiochemistry often involves multi-step strategies or precise control of reaction conditions to influence the kinetic and thermodynamic products. In some cases, complex mechanistic phenomena such as "halogen dance" reactions, where halogens migrate around the heterocyclic ring under basic conditions, can be computationally studied to understand isomer formation. ias.ac.in

Table 1: Comparative Reactivity in Electrophilic Halogenation

| Compound | Relative Rate of Bromination (Approx.) | Reaction Conditions |

| Benzene | 1 | Requires Lewis acid catalyst (e.g., FeBr₃) |

| Thiophene | ~10⁷ - 10⁸ | Can occur rapidly without a catalyst, even at low temperatures |

Process Optimization and Scalability Studies for Laboratory and Industrial Applications

Optimizing the synthesis of this compound is critical for transitioning from small-scale laboratory preparations to large-scale industrial production. The primary challenges are controlling the reaction's high exothermicity, preventing the formation of polybrominated by-products, and ensuring the selective formation of the desired 2,3-isomer over other isomers like 2,5-dibromo-4-methylthiophene. researchgate.net

On a laboratory scale, optimization focuses on the careful selection of reagents and conditions. N-bromosuccinimide (NBS) is often favored over elemental bromine as a milder and more selective brominating agent. researchgate.netjcu.edu.au Solvents, reaction time, and temperature are meticulously controlled to maximize the yield of the target compound. For instance, studies on the synthesis of related brominated methylthiophenes have shown that specific temperatures and reaction times can lead to high yields and purities. researchgate.net

For industrial applications, these parameters must be re-evaluated with a focus on cost, safety, and environmental impact. Process development for scaling up halogenations requires a thorough understanding of the reaction's thermodynamics to manage heat flow in large reactors. mt.com The choice of solvent is critical, balancing reaction performance with cost, safety, and ease of removal. For example, in the large-scale synthesis of a related brominated thiophene derivative, dichloromethane was used, and the solvent-to-reagent ratio was optimized to prevent the reaction mixture from becoming too thick while minimizing costs. thieme-connect.comnih.gov

Furthermore, scalability studies involve developing robust work-up and purification procedures. On an industrial scale, purification methods like column chromatography are often impractical. Therefore, optimization efforts focus on achieving high purity in the crude product through controlled reaction conditions and developing scalable purification techniques such as crystallization or distillation. thieme-connect.comchemicalbook.com A key goal is to establish a process that consistently produces the final product with a well-defined and minimal impurity profile. nih.gov Patents for related processes often detail specific temperature gradients and reagent ratios to achieve high yields (e.g., 95%) and exceptional purity (e.g., 99.98%) on a larger scale. google.comgoogle.com

Table 2: Parameters for Optimized Synthesis of Brominated Thiophenes (Illustrative Examples)

| Target Compound | Starting Material | Brominating Agent | Catalyst / Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2-Bromo-3-methylthiophene | 3-Methylthiophene (B123197) | NBS | Acetonitrile | 40 | 8.5 | 87 | >98 |

| 2,5-Dibromo-3-methylthiophene | 3-Methylthiophene | NBS (2 equiv.) | Acetonitrile | Reflux | 11 | 78 | >98 |

| Ethyl 4-Bromo-5-methylthiophene-2-carboxylate | Ethyl 5-methylthiophene-2-carboxylate | Br₂ | AlCl₃ / CH₂Cl₂ | 0-5 | 2 | 89 | >90 |

Advanced Reactivity and Derivatization Studies of 2,3 Dibromo 4 Methylthiophene

Cross-Coupling Reactions of 2,3-Dibromo-4-methylthiophene

This compound is a versatile building block in organic synthesis, primarily due to the presence of two bromine atoms at positions amenable to various transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules, conjugated polymers, and materials with tailored electronic and optical properties. The differential reactivity of the bromine atoms at the C2 and C3 positions can often be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. tcichemicals.comnih.gov

For this compound, Suzuki-Miyaura coupling provides an efficient route for introducing aryl and alkyl substituents. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically performed in the presence of a base, which is crucial for the transmetalation step.

Research on various dibromothiophenes has shown that palladium catalysts, such as Pd(OAc)₂ combined with phosphine (B1218219) ligands like PPh₃, are effective for these transformations. researchgate.net The choice of base and solvent system can significantly influence the reaction's efficiency and selectivity.

A key aspect of the Suzuki-Miyaura coupling with this compound is the potential for regioselectivity. The bromine atom at the C2 (α) position is generally more reactive towards oxidative addition than the bromine at the C3 (β) position. This difference in reactivity allows for stepwise functionalization. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to selectively substitute the C2-bromo position first, followed by a second coupling at the C3 position with a different boronic acid to synthesize unsymmetrical di-substituted thiophenes.

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Dibromothiophene | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Ethanol (B145695)/Water | Moderate to Excellent | researchgate.net |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Good | nih.gov |

| Aryl Bromide | Arylboronic acid | Palladacycle | Na₂CO₃ | Toluene/Water | High | libretexts.org |

The Kumada and Negishi couplings are foundational cross-coupling methods that predate the Suzuki reaction and remain highly relevant for specific synthetic applications. wikipedia.orgorganic-chemistry.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is one of the first reported catalytic cross-coupling methods and is effective for coupling aryl, vinyl, and alkyl groups. wikipedia.org The reaction of this compound with an appropriate Grignard reagent under Ni or Pd catalysis would lead to the formation of a new C-C bond. A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. google.com

The Negishi coupling employs an organozinc reagent as the coupling partner, again with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org Organozinc compounds are generally more tolerant of functional groups than Grignard reagents, providing the Negishi coupling with a broader synthetic scope. wikipedia.org This method is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, reaction with an arylzinc or alkylzinc halide in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) would result in the corresponding substituted methylthiophene. wikipedia.org

| Feature | Kumada Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organomagnesium (Grignard) | Organozinc |

| Typical Catalysts | Ni(dppe)Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Ni(acac)₂ |

| Functional Group Tolerance | Limited (reagents are strong bases/nucleophiles) | Good (reagents are less basic) |

| Substrate Scope | Aryl, vinyl, alkyl halides | Aryl, vinyl, alkyl, alkynyl, allyl halides/triflates |

| Key Advantage | Readily available Grignard reagents | High functional group tolerance and versatility |

The Stille coupling reaction is a versatile C-C bond-forming reaction between an organostannane (organotin) compound and an organic electrophile, catalyzed by palladium. wiley-vch.de It is one of the most effective methods for synthesizing conjugated polymers, particularly polythiophenes, due to its high tolerance for a wide range of functional groups and its insensitivity to the presence of moisture or air, unlike many other organometallic reactions. wiley-vch.de

In the context of polymer synthesis, this compound can act as an A-A type monomer. Through Stille polycondensation with a bis(trimethylstannyl)-functionalized comonomer (B-B type), a conjugated polymer is formed. researchgate.net The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de The resulting poly(4-methylthiophene) derivatives are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The methyl group at the 4-position can improve the solubility and processability of the final polymer.

| Component | Example |

|---|---|

| Dihalo Monomer | This compound |

| Ditin Monomer | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ / P(o-tol)₃ |

| Solvent | Toluene, DMF, Chlorobenzene |

| Temperature | 80-120 °C |

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling polymerizations like Stille and Suzuki. rsc.org DArP forms C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, thereby eliminating the need to pre-functionalize one of the monomers with an organometallic group (e.g., organotin or organoboron). rsc.org This reduces the number of synthetic steps, minimizes toxic metal waste, and lowers costs. researchgate.net

For the synthesis of polythiophenes, DArP typically involves the reaction of a dibromo-thiophene monomer, such as this compound, with a comonomer possessing active C-H bonds, like thiophene (B33073) or bithiophene. The reaction is catalyzed by a palladium complex, often in the presence of a phosphine ligand, a base (like K₂CO₃ or Cs₂CO₃), and a carboxylic acid additive (like pivalic acid). researchgate.netnih.gov

A significant challenge in DArP is controlling the regioselectivity of the C-H activation, as undesired β-defects can occur, which can negatively impact the material's electronic properties. researchgate.net However, optimization of reaction conditions, including the choice of catalyst, ligand, base, and temperature, has led to the synthesis of highly regioregular conjugated polymers with properties comparable to those made by traditional methods. researchgate.netrsc.org

| Palladium Source | Ligand | Base | Additive | Solvent |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-MeOPh)₃ | K₂CO₃ | Pivalic Acid (PivOH) | o-Xylene, DMAc |

| Pd₂(dba)₃ | (4-dimethylaminophenyl)di-tert-butylphosphine (AmPhos) | Cs₂CO₃ | None specified | Toluene |

| PdCl₂(dppf) | - | K₂CO₃ | Pivalic Acid (PivOH) | Mesitylene |

Nucleophilic Substitution Reactions of Bromine Atoms on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

For an SNAr reaction to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The thiophene ring in this compound is not strongly activated towards classical SNAr. The methyl group (-CH₃) at the C4 position is an electron-donating group (EDG), which destabilizes the negatively charged intermediate required for the SNAr mechanism. The bromine atoms themselves are deactivating but are not sufficient to promote the reaction with common nucleophiles under standard conditions. Consequently, direct displacement of the bromine atoms by nucleophiles like alkoxides, amines, or thiolates via a traditional SNAr pathway is generally unfavorable and requires harsh conditions, if it proceeds at all.

Alternative, metal-catalyzed nucleophilic substitution pathways, such as the Buchwald-Hartwig amination, could potentially be employed to functionalize this compound with nitrogen-based nucleophiles. However, these are considered cross-coupling reactions rather than classical SNAr.

| Nucleophile | Example | Expected Reactivity | Reason |

|---|---|---|---|

| Alkoxides | CH₃O⁻ | Very Low / None | Ring is not activated by strong EWGs; EDG is present. |

| Amines | Pyrrolidine | Very Low / None | Lack of ring activation to stabilize the Meisenheimer complex. nih.gov |

| Thiolates | PhS⁻ | Very Low / None | Insufficient electronic stabilization of the intermediate. |

| Cyanide | CN⁻ | Very Low / None | Requires harsh conditions or transition metal catalysis. |

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The thiophene ring is electron-rich and generally more reactive than benzene (B151609) towards electrophiles. The reaction proceeds through a cationic intermediate (an arenium ion or Wheland intermediate), and the rate and regioselectivity are governed by the electronic effects of the substituents already present on the ring. masterorganicchemistry.com

In this compound, the only available position for substitution is C5. The reactivity of this position is influenced by the combined effects of the three existing substituents:

Methyl group (-CH₃) at C4: This is an activating, ortho-para directing group. It activates the adjacent C5 position through an inductive effect and hyperconjugation.

Bromine atom (-Br) at C3: Halogens are deactivating due to their electron-withdrawing inductive effect, but they are ortho-para directing because of their electron-donating resonance effect. The C3-bromo group directs towards the C2 and C4 positions, which are already substituted.

Bromine atom (-Br) at C2: This halogen also deactivates the ring while directing to C3 (substituted) and C5.

Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlumenlearning.com

| Reaction | Reagents | Electrophile | Predicted Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | 2,3,5-Tribromo-4-methylthiophene |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2,3-Dibromo-4-methyl-5-nitrothiophene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (2,3-Dibromo-4-methylthiophen-5-yl)ketone |

Functional Group Interconversions on this compound

The two bromine atoms on the this compound ring are amenable to various functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are scarce, the reactivity of analogous dibromothiophenes suggests that selective transformations at either the C2 or C3 position could be achieved by carefully controlling reaction conditions.

Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, Heck, and Negishi couplings, as well as Buchwald-Hartwig amination, are commonly employed for the derivatization of aryl halides. The differential reactivity of the bromine atoms at the α- (C2) and β- (C3) positions of the thiophene ring could potentially allow for sequential, site-selective functionalization. Typically, the α-position of a thiophene ring is more reactive in these coupling reactions.

A hypothetical reaction scheme for the functional group interconversion of this compound is presented below. It is important to note that the yields and specific conditions are illustrative and would require experimental validation.

| Coupling Reaction | Reagent | Product | Potential Yield (%) |

| Suzuki | Arylboronic acid | 2-Aryl-3-bromo-4-methylthiophene | 70-90 |

| Stille | Organostannane | 2-Substituted-3-bromo-4-methylthiophene | 65-85 |

| Sonogashira | Terminal alkyne | 2-Alkynyl-3-bromo-4-methylthiophene | 75-95 |

| Heck | Alkene | 2-Alkenyl-3-bromo-4-methylthiophene | 60-80 |

| Negishi | Organozinc reagent | 2-Alkyl/Aryl-3-bromo-4-methylthiophene | 70-90 |

| Buchwald-Hartwig | Amine | 2-Amino-3-bromo-4-methylthiophene | 60-80 |

Oxidative Reactivity and Formation of Thiophene S-Oxides and S,S-Dioxides

The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These transformations modify the electronic properties and reactivity of the thiophene ring, opening up new avenues for further derivatization. The oxidation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

The formation of the S-oxide introduces a chiral center at the sulfur atom, and the resulting thiophene S-oxides can be used as synthons in various cycloaddition reactions. Further oxidation to the S,S-dioxide yields a highly electron-deficient diene system that can participate in Diels-Alder reactions.

| Product | Oxidizing Agent | Reaction Conditions |

| This compound-1-oxide | m-CPBA (1 equiv.) | CH2Cl2, 0 °C to rt |

| This compound-1,1-dioxide | m-CPBA (>2 equiv.) | CH2Cl2, reflux |

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organozinc Compounds)

The bromine atoms of this compound can be converted into organometallic intermediates, such as Grignard reagents or organozinc compounds. This is typically achieved through reaction with magnesium metal (for Grignard reagents) or zinc metal (for organozinc compounds). The formation of these organometallic species effectively reverses the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic to a nucleophilic center.

These organometallic intermediates are highly valuable in synthesis as they can react with a wide range of electrophiles to form new carbon-carbon bonds. For instance, a Grignard reagent derived from this compound could react with aldehydes, ketones, esters, or nitriles. Due to the presence of two bromine atoms, selective formation of a mono-Grignard or di-Grignard reagent would depend on the stoichiometry of magnesium and the reaction conditions. The α-bromo substituent is generally more reactive towards the formation of Grignard reagents.

Organozinc compounds are generally less reactive and more functional group tolerant than their Grignard counterparts, making them useful for more delicate synthetic transformations.

| Organometallic Reagent | Metal | Reaction Conditions | Subsequent Reaction with Electrophile (E+) |

| 3-Bromo-4-methyl-2-thienylmagnesium bromide | Mg | Anhydrous THF | Reaction with E+ to form C-E bond at C2 |

| 3-Bromo-4-methyl-2-thienylzinc bromide | Zn | Anhydrous THF | Reaction with E+ to form C-E bond at C2 |

Ring-Opening and Rearrangement Reactions of Bromothiophene Systems

Bromothiophene systems, particularly when activated by conversion to their S,S-dioxides, can undergo ring-opening and rearrangement reactions. For instance, upon treatment with a strong base, 3-bromothiophene (B43185) 1,1-dioxides have been reported to undergo a tandem dimerization and ring-opening sequence to furnish substituted benzenes. While specific studies on this compound are not available, it is plausible that its S,S-dioxide derivative could participate in similar transformations.

These reactions often proceed through complex mechanisms involving the loss of sulfur dioxide and the formation of highly reactive intermediates. The substitution pattern on the resulting aromatic ring would be dictated by the positions of the substituents on the original thiophene ring. Such reactions can be a powerful method for the construction of highly substituted aromatic compounds that might be difficult to access through other synthetic routes.

Spectroscopic and Structural Elucidation Techniques in Research on 2,3 Dibromo 4 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,3-Dibromo-4-methylthiophene, a combination of ¹H and ¹³C NMR would provide a complete picture of its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of this compound, two distinct signals would be anticipated. One signal would correspond to the single proton on the thiophene (B33073) ring (H-5), and the other to the three protons of the methyl group. Due to the electronegativity of the adjacent sulfur atom and the bromine atoms, the thiophene proton would be expected to appear in the downfield region of the spectrum. The methyl protons, being further from the direct influence of the bromine atoms, would resonate at a more upfield chemical shift. The integration of these signals would confirm the presence of one and three protons, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would be expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The positions of these signals would be influenced by the attached atoms. The two carbons bonded to the bromine atoms (C-2 and C-3) would likely appear in a characteristic region, while the carbon of the methyl group would be found at a significantly upfield chemical shift. The remaining two carbons of the thiophene ring would have chemical shifts influenced by their position relative to the sulfur atom and the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | δ 7.0 - 7.5 | Singlet | Thiophene H-5 |

| ¹H | δ 2.0 - 2.5 | Singlet | Methyl (-CH₃) |

| ¹³C | δ 130 - 140 | Singlet | Thiophene C-4 |

| ¹³C | δ 125 - 135 | Singlet | Thiophene C-5 |

| ¹³C | δ 110 - 120 | Singlet | Thiophene C-2 (C-Br) |

| ¹³C | δ 105 - 115 | Singlet | Thiophene C-3 (C-Br) |

| ¹³C | δ 15 - 25 | Singlet | Methyl (-CH₃) |

| Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary. |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. An HMBC experiment would reveal longer-range couplings between protons and carbons, helping to confirm the connectivity of the molecular fragments. Solid-state NMR could provide information about the molecular structure and dynamics of the compound in its solid form, which can differ from its state in solution.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl group and the thiophene ring. The C-S stretching vibration of the thiophene ring would also be present. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations, such as the C-S-C stretching of the thiophene ring, often produce strong signals in the Raman spectrum. The C-Br stretching vibrations would also be observable.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |

| C=C Ring Stretch | 1600 - 1450 | FTIR, Raman |

| C-H Bend | 1470 - 1370 | FTIR, Raman |

| C-S Stretch | 850 - 600 | FTIR, Raman |

| C-Br Stretch | 700 - 500 | FTIR, Raman |

| Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorbed light are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Table 1: Predicted UV-Vis Spectral Properties of this compound

| Parameter | Predicted Value/Range | Description |

|---|---|---|

| λmax | ~250-300 nm | Expected absorption maximum for a substituted thiophene ring. |

| Molar Absorptivity (ε) | 1,000-10,000 L·mol⁻¹·cm⁻¹ | Typical range for π → π* transitions in aromatic systems. |

| Solvent | Hexane or Ethanol (B145695) | Common solvents for UV-Vis analysis of organic compounds. |

Note: The data in this table is predictive and based on the analysis of similar thiophene derivatives, as specific experimental data for this compound was not found.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₅H₄Br₂S, corresponding to a molecular weight of approximately 255.96 g/mol . sigmaaldrich.comnih.gov

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

While specific fragmentation data for this compound is not detailed in the available literature, general fragmentation pathways for substituted thiophenes can be inferred. Common fragmentation events include the loss of bromine atoms, the methyl group, and cleavage of the thiophene ring. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~254, 256, 258 | Molecular ion exhibiting the characteristic isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | ~175, 177 | Fragment resulting from the loss of one bromine atom. |

| [M-CH₃]⁺ | ~240, 242, 244 | Fragment resulting from the loss of the methyl group. |

| [C₄H₂SBr]⁺ | ~161, 163 | Fragment corresponding to the bromothienyl cation. |

Note: The m/z values are approximate and the presence and abundance of fragments would be confirmed by experimental data.

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. uomustansiriyah.edu.iq By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom. ictp.it

Although this compound is described as a liquid at room temperature with a density of 1.984 g/mL at 25 °C, it may form a crystalline solid at lower temperatures. sigmaaldrich.com A search of the literature did not yield a specific crystal structure determination for this compound. However, the principles of XRD would be applicable if a suitable single crystal could be grown. The analysis would reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystal Data for this compound

| Parameter | Possible Value/System | Description |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules. |

| Space Group | e.g., P2₁/c or Pbca | Common centrosymmetric space groups. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |

| Z | 2 or 4 | Number of molecules per unit cell. |

Note: This table presents hypothetical data as no experimental crystal structure has been reported.

Elemental Analysis in Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₅H₄Br₂S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

While specific elemental analysis reports for this compound were not found, research on similar compounds, such as 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methyl-thiophene, demonstrates the application of this technique. jocpr.com In that study, the calculated and found percentages for carbon, hydrogen, bromine, and sulfur were in close agreement, confirming the identity of the target product.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 23.46 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.58 |

| Bromine | Br | 79.90 | 2 | 159.80 | 62.43 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.53 |

| Total | | | | 255.96 | 100.00 |

This table provides the expected values against which experimental results from an elemental analyzer would be compared to confirm the purity and composition of a sample of this compound.

Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 4 Methylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic structure and geometry of substituted thiophenes. nih.govresearchgate.netrsc.orgmdpi.com

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2,3-Dibromo-4-methylthiophene, this process would involve calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy.

The thiophene (B33073) ring is planar, and it is expected that the optimized geometry of this compound would retain this planarity. The key parameters determined would be the bond lengths, bond angles, and dihedral angles. Based on studies of similar thiophene derivatives, the carbon-sulfur and carbon-carbon bond lengths within the ring would be intermediate between single and double bonds, characteristic of its aromatic nature. The C-Br bond lengths are anticipated to be consistent with those in other brominated aromatic compounds. The methyl group's C-H bonds and its orientation relative to the ring would also be determined.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Type | Predicted Value (Å or °) |

| C2-C3 | Bond Length | ~1.40 Å |

| C3-C4 | Bond Length | ~1.42 Å |

| C4-C5 | Bond Length | ~1.38 Å |

| C5-S1 | Bond Length | ~1.72 Å |

| S1-C2 | Bond Length | ~1.72 Å |

| C2-Br | Bond Length | ~1.88 Å |

| C3-Br | Bond Length | ~1.88 Å |

| C4-C(CH3) | Bond Length | ~1.51 Å |

| ∠C2-C3-C4 | Bond Angle | ~112° |

| ∠C3-C4-C5 | Bond Angle | ~113° |

| ∠Br-C2-S1 | Bond Angle | ~118° |

| ∠Br-C3-C4 | Bond Angle | ~125° |

Note: These values are illustrative and based on typical DFT calculations for substituted thiophenes.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

For this compound, characteristic vibrational frequencies would include C-H stretching from the methyl group and the thiophene ring, C-C and C-S stretching within the ring, and C-Br stretching. The calculated spectra can be compared with experimentally obtained spectra to validate the computational model. Studies on similar molecules like thiophene sulfonamide derivatives have shown a strong correlation between calculated and experimental vibrational frequencies. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized over the thiophene ring, while the LUMO would likely be a π* anti-bonding orbital. The presence of electron-withdrawing bromine atoms would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on halogenated thiophenes have shown that the nature and position of the halogen substituent significantly influence the FMO energies and the energy gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Predicted)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: These values are illustrative and based on typical DFT calculations for substituted thiophenes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com This is invaluable for predicting how a molecule will interact with other chemical species. The MEP is mapped onto a constant electron density surface, with colors representing different potential values (typically, red for negative potential and blue for positive potential).

In this compound, the most negative potential (red) is expected to be localized around the sulfur atom due to its lone pairs of electrons. The regions around the hydrogen atoms of the methyl group and the bromine atoms (the "sigma-hole" phenomenon) would likely exhibit a positive electrostatic potential (blue or green), making them susceptible to nucleophilic attack. researchgate.netrsc.orgacs.orgacs.org The MEP surface would thus highlight the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. periodicodimineralogia.itnih.gov It allows for the investigation of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified using second-order perturbation theory, providing insight into the molecule's stability.

For this compound, NBO analysis would quantify the polarization of the C-Br and C-S bonds and describe the nature of the lone pairs on the sulfur and bromine atoms. It would also reveal stabilizing interactions, such as the delocalization of electron density from the sulfur lone pairs into the antibonding orbitals of the thiophene ring. Such analyses on thiophene derivatives have been instrumental in understanding their conformational preferences and reactivity. researchgate.netacs.org

Quantum Theory of Atoms in Molecules (QTAIM) in Chemical Bonding Description

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding. researchgate.netuni-muenchen.de By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, and the properties at these points (such as the electron density and its Laplacian) reveal the nature of the chemical bond (e.g., covalent, ionic, or intermediate).

In the context of this compound, a QTAIM analysis would characterize the C-C, C-S, C-H, and C-Br bonds within the molecule. It would be particularly insightful for analyzing the nature of the C-Br bonds and any potential non-covalent interactions, such as halogen bonds, if the molecule were to form dimers or other complexes. bohrium.comresearchgate.net This method provides a rigorous, basis-set-independent description of the chemical bonding.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking, Chalcogen Bonding)

The supramolecular assembly and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. Computational studies on analogous systems reveal the critical roles of halogen bonding, π-stacking, and chalcogen bonding in dictating the solid-state architecture and intermolecular dynamics of substituted thiophenes.

Halogen Bonding: The two bromine atoms in this compound are potential halogen bond (XB) donors. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.comchemistryviews.org The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the C-Br covalent bond. mdpi.com In the context of this compound, these bromine atoms can interact with Lewis basic sites, such as the sulfur or nitrogen atom of a neighboring molecule or the π-system of an adjacent thiophene ring. mdpi.comacs.org Theoretical studies on halothiophenes have quantified these interactions, showing that their strength increases from chlorine to bromine to iodine. acs.orgnih.gov The interaction energy for C–I···X′ (where X' is a halogen) can range from -4.4 to -18.7 kJ mol⁻¹, highlighting the significance of these forces in crystal engineering. acs.org The directionality of the C–Br···Nu (Nucleophile) angle is typically close to 180°, making halogen bonds a reliable tool for controlling molecular assembly. mdpi.com

π-Stacking: The aromatic thiophene ring of this compound facilitates π-stacking interactions, which are crucial for the organization of conjugated systems. researchgate.net These interactions occur between the electron-rich π-systems of adjacent rings. The geometry of π-stacking can vary, including face-to-face and slipped-stack arrangements, with typical interfacial distances between aromatic planes around 3.3 to 3.8 Å. tandfonline.comacs.org In substituted oligothiophenes, crystal packing is often driven by the optimization of these π-π interactions alongside other weak forces. tandfonline.com The presence of substituents like the methyl group and bromine atoms can modulate the electronic properties of the π-system, influencing the strength and geometry of the stacking. For instance, interactions between electron-rich and electron-deficient heteroaromatics can lead to strong, ordered π-stacking. acs.org Computational analyses of methyl-substituted quaterthiophenes show that the solid-state geometry is a balance between maximizing π-stacking and other intermolecular contacts. tandfonline.com

Chalcogen Bonding: The sulfur atom of the thiophene ring can act as a chalcogen bond (ChB) donor or acceptor. A chalcogen bond is a non-covalent interaction involving a Group 16 element (like sulfur) as the electrophilic or nucleophilic center. numberanalytics.comnih.gov Similar to a halogen bond, a σ-hole can form on the sulfur atom, allowing it to interact with a nucleophile. numberanalytics.com Conversely, the lone pairs on the sulfur atom allow it to act as a chalcogen bond acceptor, interacting with an electrophilic site. bohrium.com Studies on terthiophene derivatives have identified S···S contacts and S···π interactions as significant contributors to crystal packing, with interaction distances sometimes slightly longer than the sum of van der Waals radii but confirmed by Hirshfeld surface analysis. mdpi.com Theoretical investigations have explored the nature of these bonds, revealing that they arise from a combination of electrostatics, orbital interactions, and dispersion forces. nih.govbohrium.com The interaction between a thiophene's sulfur and a halogen, for example, has been computationally studied, though it is found to be weaker than other chalcogen bonds and often insufficient to control conformational preferences on its own. bohrium.com

| Interaction Type | Typical Interacting Atoms/Groups | Typical Interaction Energy (kJ/mol) | Characteristic Geometry |

|---|---|---|---|

| Halogen Bonding (C-Br···Nu) | Thiophene C-Br with N, O, S, or π-system | -5 to -20 acs.org | Near-linear (∠C-Br···Nu ≈ 180°) mdpi.com |

| π-Stacking | Thiophene ring with Thiophene ring | -10 to -50 | Inter-planar distance ~3.3-3.8 Å tandfonline.comacs.org |

| Chalcogen Bonding (C-S···Nu) | Thiophene S with N, O, Halogen | -5 to -40 nih.govresearchgate.net | Directional along the extension of the covalent bond |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecules, providing insights into conformational dynamics and the influence of the surrounding environment, such as a solvent. nih.govyoutube.com For a molecule like this compound, MD simulations can elucidate its structural flexibility, preferred conformations in solution, and specific solute-solvent interactions.

MD simulations model the behavior of a system by numerically solving Newton's equations of motion for each atom. The forces between atoms are calculated using a potential energy function known as a force field. By propagating the positions and velocities of atoms over time, a trajectory is generated that describes the dynamic evolution of the system. youtube.com This allows for the study of phenomena that are inaccessible to static quantum chemical calculations, such as the exploration of different conformational states and the explicit effect of solvent molecules. nih.govusp.br

For substituted thiophenes, MD simulations have been used to study how different solvents impact their electronic structures and chain conformations. acs.org Studies on oligothiophenes in solvents like n-hexane, chloroform, and water have shown that while the fundamental electronic structure is weakly affected, the chain conformation can be distorted to varying degrees depending on the solvent's polarity. acs.org The distribution of solvent molecules around the solute can be analyzed using radial distribution functions, revealing specific interactions such as S···H-O or π···H-O. acs.org

A typical MD simulation protocol for studying this compound in a solvent would involve several key steps:

System Setup: A single molecule of this compound is placed in a simulation box, which is then filled with a chosen solvent (e.g., water, chloroform, or dimethylformamide).

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable contacts or steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent to arrange naturally around the solute.

Production Run: A long simulation is run under constant temperature and pressure (NPT ensemble), from which the trajectory data is collected for analysis.

Analysis of the resulting trajectory can reveal the conformational landscape of the thiophene ring, the rotational freedom of the methyl group, and the specific binding motifs of solvent molecules. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations can provide an even more accurate description, where the solute is treated with a higher level of theory (QM) while the solvent is described by the classical force field (MM). nih.gov This approach is particularly useful for accurately capturing how the solvent environment influences the electronic properties of the solute over time. nih.gov

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF, OPLS-AA, CHARMM | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P (for water), Explicit solvent representation | Models the behavior of the solvent environment. acs.org |

| Simulation Box | Cubic or Rectangular with Periodic Boundary Conditions | Simulates a bulk system and avoids edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Simulates ambient conditions. |

| Time Step | 1-2 fs | Integration step for solving equations of motion. |

| Simulation Length | 10s to 100s of nanoseconds | Ensures adequate sampling of conformational space. |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from Density Functional Theory (DFT) are invaluable for predicting the chemical reactivity and stability of molecules. researchgate.netmdpi.com For this compound, these descriptors help to rationalize the influence of the electron-withdrawing bromine atoms and the electron-donating methyl group on the thiophene ring's reactivity towards electrophiles and nucleophiles.

Key reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. The energy gap between these orbitals (Egap = ELUMO - EHOMO) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the two electronegative bromine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would raise them. DFT studies on substituted thiophenes show that electron-withdrawing groups like halogens or nitro groups generally decrease the HOMO-LUMO gap, increasing reactivity, whereas electron-donating groups like methyl or methoxy (B1213986) can have a more complex influence. beilstein-journals.orgmdpi.com

Other important global reactivity descriptors include:

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system (μ ≈ (EHOMO + ELUMO) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (ELUMO - EHOMO) / 2). Hard molecules have a large energy gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an electron from the environment (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.comnih.gov Studies on substituted thiophenes have shown a strong correlation between the calculated electrophilicity index and experimentally determined reactivity parameters. nih.gov

The presence of two bromine atoms on the thiophene ring would significantly increase the electrophilicity index of this compound compared to unsubstituted thiophene, making it more susceptible to nucleophilic attack. The methyl group would slightly counteract this effect. These descriptors provide a quantitative framework for understanding and predicting the molecule's behavior in chemical reactions. diva-portal.orgtandfonline.com

Applications in Functional Materials Science Derived from 2,3 Dibromo 4 Methylthiophene

Precursors for Conductive Polymer Synthesis

2,3-Dibromo-4-methylthiophene serves as a crucial starting material for the creation of conductive polymers, which are essential components in many modern electronic devices. stanfordchem.com These polymers, most notably polythiophenes, possess unique electronic and optical properties that can be fine-tuned through chemical synthesis.

The arrangement of the monomer units within a polymer chain, known as regioregularity, significantly impacts the material's properties. In polythiophenes, a high degree of head-to-tail (HT) coupling between the thiophene (B33073) units leads to a more planar backbone, which in turn enhances electrical conductivity and other desirable electronic characteristics. wikipedia.orgcmu.edu

The synthesis of regioregular poly(3-alkylthiophenes) (PATs) often involves the use of di-brominated thiophene monomers. cmu.eduresearchgate.net While 2,5-dibromo-3-alkylthiophenes are commonly used, the principles of controlled polymerization can be applied to other isomers as well. cmu.eduresearchgate.net Methods like the Grignard Metathesis (GRIM) polymerization allow for the synthesis of highly regioregular PATs with over 95% HT couplings. researchgate.net This method involves the treatment of a 2,5-dibromo-3-alkylthiophene with a Grignard reagent, followed by nickel-catalyzed polymerization. researchgate.netoup.com The resulting polymers exhibit improved properties, such as higher conductivity, compared to their regioirregular counterparts. wikipedia.org For instance, a regioregular copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) showed a conductivity of 140 S/cm, significantly higher than the 50 S/cm of a regiorandom copolymer. wikipedia.org

| Polymer Type | Regioregularity | Conductivity (S/cm) |

| Regiorandom Copolymer (3-methylthiophene/3-butylthiophene) | Random | 50 |

| Regioregular Copolymer (3-methylthiophene/3-butylthiophene) | 2:1 HT to HH | 140 |

| Regioregular poly(3-(4-octylphenyl)thiophene) (POPT) | >94% HT | 4 |

| Regioirregular POPT | - | 0.4 |

This table illustrates the significant impact of regioregularity on the electrical conductivity of polythiophenes. wikipedia.org

Donor-Acceptor (D-A) polymers are a class of conjugated polymers designed to have a low band gap, which is advantageous for applications in organic solar cells and other optoelectronic devices. mdpi.commdpi.com These polymers consist of alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. mdpi.combeilstein-journals.org

Thiophene derivatives, including those that can be synthesized from this compound, are frequently employed as the donor units in D-A polymers. mdpi.combeilstein-journals.org By pairing these donor units with suitable acceptor moieties, such as quinoxaline (B1680401) or benzothiadiazole derivatives, it is possible to tune the polymer's electronic properties, including its absorption spectrum and energy levels. mdpi.commdpi.com The Stille coupling reaction is a common method for synthesizing the D-A-D type monomers that are subsequently polymerized. mdpi.com The resulting polymers often exhibit broad absorption spectra and can be designed to have specific colors, making them suitable for electrochromic devices. mdpi.com

Development of Organic Electronic Devices

The unique properties of polymers derived from this compound make them highly suitable for a variety of organic electronic devices.

Organic Field-Effect Transistors (OFETs) are fundamental components of "plastic electronics," offering the potential for low-cost, flexible electronic devices. unica.it The active layer in an OFET is an organic semiconductor, and polythiophenes are a prominent class of materials used for this purpose. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. researchgate.net

The regioregularity of polythiophenes plays a critical role in their performance in OFETs. Highly regioregular poly(3-alkylthiophenes) can self-assemble into well-ordered, crystalline structures, which facilitates efficient charge transport and leads to higher charge carrier mobilities. ossila.com Copolymers incorporating dithieno[3,2-b:2′,3′-d]thiophene moieties in a polythiophene backbone have demonstrated hole mobilities as high as 0.028 cm²/Vs. researchgate.net The ability to create highly ordered polymer films is essential for achieving high-performance OFETs. ossila.com

| Device | Active Material | Key Performance Metric |

| OFET | Copolymer with dithieno[3,2-b:2′,3′-d]thiophene | Hole mobility of 0.028 cm²/Vs |

This table highlights the performance of a specific polythiophene derivative in an Organic Field-Effect Transistor. researchgate.net

Organic Light-Emitting Diodes (OLEDs) are a major application for conductive polymers, offering advantages such as high contrast, wide viewing angles, and low power consumption. sumitomo-chem.co.jpnovapublishers.com An OLED consists of one or more thin layers of organic material sandwiched between two electrodes. tuwien.ac.at When a voltage is applied, charge carriers are injected into the organic layers, where they recombine to produce light. tuwien.ac.at

Polythiophenes and their derivatives can be used as the emissive layer or as charge transport layers in OLEDs. ossila.comsumitomo-chem.co.jp The color of the emitted light can be tuned by modifying the chemical structure of the polymer, which alters its electronic energy levels. sumitomo-chem.co.jp The development of soluble and processable polythiophenes has been crucial for the fabrication of OLEDs using solution-based techniques like inkjet printing. sumitomo-chem.co.jp

Organic Photovoltaic (OPV) cells, or organic solar cells, utilize organic polymers to convert sunlight into electricity. wikipedia.org A common structure for OPVs is the bulk heterojunction, where a blend of a donor polymer and an acceptor material (often a fullerene derivative) forms the active layer. wikipedia.org

Polythiophenes, particularly regioregular poly(3-alkylthiophenes) like P3HT, are widely used as the donor material in OPVs due to their strong light absorption in the visible spectrum and good hole transport properties. wikipedia.orgjocpr.com The efficiency of an OPV is highly dependent on the morphology of the donor-acceptor blend and the energy level alignment between the materials. chemborun.com Polymers derived from substituted thiophenes can be engineered to have optimized absorption spectra and energy levels, leading to improved solar cell performance. jocpr.com For instance, the incorporation of alkoxy groups at the 3-position of the thiophene ring can lead to polymers with smaller band gaps, allowing them to absorb a broader range of the solar spectrum. jocpr.com

| Device | Component Material | Function |

| OPV | Poly(3-hexylthiophene) (P3HT) | Donor Material |

| OPV | Poly(3-alkoxythiophenes) | Donor Material with smaller band gap |

This table shows examples of polythiophene derivatives used as donor materials in Organic Photovoltaic cells. jocpr.com

Synthesis of Advanced Dye Intermediates and Pigments

The compound this compound serves as a valuable precursor in the creation of advanced dye intermediates and pigments. chembk.com The thiophene ring itself is a well-established component in the structure of many chromophores, and the presence of bromine atoms on the ring at the 2 and 3 positions provides reactive sites for further chemical modification. These modifications are crucial for developing the final color and properties of the dye.

The synthesis of azo dyes, a major class of synthetic colorants, often involves a two-step process: the creation of a diazonium salt from an aromatic amine, followed by a coupling reaction with an electron-rich partner molecule. unb.ca Thiophene derivatives can act as either the source of the diazo component or as the coupling component. The electron-donating character of the thiophene ring, enhanced by the methyl group at the 4-position, makes it an effective coupling component. Conversely, after conversion of one of the bromo-substituents to an amino group, it can be diazotized to react with other aromatic compounds.

Research has demonstrated the synthesis of various azo dyes based on thiophene scaffolds. For example, dyes have been prepared by the diazotization of aminothiophene derivatives and coupling them with N-arylmaleimides. researchgate.netsapub.org These processes result in colors ranging from yellow to brown, with good dyeing properties on synthetic fibers like nylon and polyester. researchgate.net The specific shade and fastness properties of the resulting dyes are heavily influenced by the substituents on both the thiophene ring and the coupling partner. The bromo- and methyl- groups on the this compound core allow for precise tuning of the electronic properties and, consequently, the color of the final dye molecule. scienceworldjournal.org

The general synthetic route involves nucleophilic substitution or cross-coupling reactions at the C-Br bonds to introduce functionalities that either extend the conjugated π-system or act as auxochromes, which are groups that modify the color and intensity of the chromophore. This versatility makes this compound a key intermediate for producing a wide spectrum of colors for various applications, including textiles and printing. scienceworldjournal.org

Fluorescent Probe and Chemical Sensor Development

The unique electronic and photophysical properties of the thiophene ring system make this compound an excellent starting material for the development of fluorescent probes and chemical sensors. chembk.com These sensors often rely on conjugated polymers or small molecules that exhibit changes in their fluorescence or color upon interaction with a specific analyte. 20.210.105researchgate.net

Fluorescent probes built from thiophene derivatives function by linking the thiophene unit, which acts as part of a fluorophore, to a receptor that selectively binds to the target analyte. The binding event triggers a change in the electronic structure of the molecule, leading to a detectable "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. nih.govrsc.org For example, thiophene-based dyes have been designed to detect species of biological interest, such as NAD(P)H in living cells, by exhibiting a significant change in fluorescence upon reaction. nih.gov

In the context of chemical sensors, this compound can be polymerized, typically through cross-coupling reactions at the bromine sites, to form polythiophenes. These conjugated polymers are the active material in chemiresistive or optical sensors. 20.210.105 The conductivity or the absorption/emission spectra of the polymer film can be modulated by the presence of an analyte. The methyl group on the thiophene ring can improve the processability and solubility of the resulting polymer, while the original bromo-positions offer handles for further functionalization to impart selectivity. Research has shown that conjugated polymers containing thiophene units can be designed to detect a wide range of substances, from metal ions to explosives. 20.210.105ossila.com

The development of these probes and sensors often involves an intramolecular charge transfer (ICT) mechanism, where the thiophene moiety can act as either an electron donor or part of the π-conjugated bridge. frontiersin.org The interaction with an analyte alters the efficiency of this charge transfer, resulting in a measurable optical signal.

Table 1: Examples of Thiophene-Based Fluorescent Probes and Their Properties

| Probe Base | Target Analyte | Optical Response | Stokes Shift | Reference |

|---|---|---|---|---|

| Thiophene/Quinolinium | NADH | Fluorescence turn-on (477 nm to 619 nm) | 144 nm | nih.gov |

| Benzo[b]dithiophene | pH | Ratiometric shift (emits at 425 nm in alkaline) | N/A | frontiersin.org |

| Phenothiazine-based | Hydrazine (N₂H₄) | Fluorescence turn-on (up to 550-fold enhancement) | 170 nm | rsc.org |

Supramolecular Assembly and Crystal Engineering Applications

Crystal engineering focuses on understanding and controlling the way molecules arrange themselves in the solid state to design materials with specific properties. This compound is a subject of interest in this field due to the directional nature of interactions involving its substituent groups. The bromine and methyl groups, along with the sulfur atom in the thiophene ring, can participate in a variety of non-covalent interactions, such as halogen bonding (C-Br···X), hydrogen bonding (C-H···X), and π-π stacking. rsc.orgulb.ac.be